2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole
Description
2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is a bicyclic heterocyclic compound featuring a pyrimidine core fused to a pyrrolo-pyrrole scaffold. The pyrimidine moiety is substituted with a chlorine atom at position 6 and a methyl group at position 2, while the octahydropyrrolo[3,4-c]pyrrole system contains a methyl group at position 3.
Properties
IUPAC Name |
5-(6-chloro-2-methylpyrimidin-4-yl)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4/c1-8-14-11(13)3-12(15-8)17-6-9-4-16(2)5-10(9)7-17/h3,9-10H,4-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUASFCSCWRWGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CC3CN(CC3C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been identified as potent src/abl kinase inhibitors. These kinases play crucial roles in cellular signaling, and their inhibition can have significant effects on cell proliferation and survival.
Mode of Action
If it acts similarly to related compounds, it may bind to the active site of src/abl kinases, preventing them from phosphorylating their substrates and thereby disrupting the signaling pathways they regulate.
Biochemical Analysis
Biochemical Properties
2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with kinase enzymes, which are crucial in phosphorylation processes. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. This compound’s interaction with proteins can lead to alterations in protein conformation and function, impacting various cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes. These changes can subsequently affect cellular metabolism, including glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, it can inhibit kinase activity by occupying the ATP-binding site, preventing phosphorylation events. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of kinase activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that are subsequently excreted. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. For example, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to target sites. The compound’s localization can influence its activity and effectiveness in modulating cellular processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with DNA and transcription factors to influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect mitochondrial function and energy production.
Biological Activity
The compound 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 293.80 g/mol. Its structure features a pyrimidine ring substituted with a chlorine atom and a methyloctahydropyrrolo moiety, which contributes to its biological activity.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Antitumor Activity :
- Kinase Inhibition :
The mechanisms underlying the biological activities of this compound include:
- DNA Intercalation : Studies indicate that the compound may intercalate into DNA, leading to structural modifications that inhibit replication and transcription processes .
- Reactive Oxygen Species (ROS) Generation : Evidence suggests that the compound can induce oxidative stress in microbial cells, leading to increased ROS levels that contribute to cell death .
Case Studies
Several research findings highlight the biological activity of this compound:
- A study demonstrated that derivatives similar to this compound showed promising results in inhibiting cancer cell lines with low toxicity towards normal cells. This selectivity is crucial for developing safer chemotherapeutic agents .
- Another investigation reported enhanced antimicrobial effects when combined with other agents, suggesting potential for synergistic therapies against resistant strains .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Research Implications
- Synthetic Optimization : The target compound’s synthesis may benefit from methodologies developed for DHPMs, such as one-pot reactions with FeCl₃ or ionic liquids.
- Functionalization : The chloro and methyl groups on the pyrimidine ring could serve as handles for further derivatization, akin to modifications in DHPMs for drug development.
- Biological Potential: While DHPMs are explored for antimicrobial and anticancer activity, the bicyclic system in the target compound may offer novel interactions with biological targets.
Preparation Methods
Synthesis of 6-Chloro-2-methylpyrimidin-4-yl Intermediate
- Starting Materials: The pyrimidine ring is typically constructed from readily available precursors such as 2-chloro-4,6-diaminopyrimidine or 2,4,6-trichloropyrimidine.
- Methylation: Introduction of the 2-methyl substituent is often achieved via selective methylation of the pyrimidine ring using methyl iodide or methyl sulfate under basic conditions.
- Chlorination: The 6-chloro substituent is introduced either by direct chlorination of the pyrimidine ring or by using chlorinated pyrimidine starting materials.
This intermediate is usually isolated as a stable solid or solution for further coupling.
Construction of the Octahydropyrrolo[3,4-c]pyrrole Core
- Ring Formation: The octahydropyrrolo[3,4-c]pyrrole scaffold is synthesized through cyclization reactions involving amino acids or diamines with appropriate carbonyl compounds.
- Saturation: The octahydro (fully saturated) nature of the bicyclic system is typically achieved by catalytic hydrogenation of a corresponding unsaturated precursor.
- 5-Methyl Substitution: Introduction of the methyl group at the 5-position is done either by starting from a methyl-substituted precursor or by selective alkylation during the ring formation steps.
Coupling of Pyrimidine and Pyrrolo Moieties
- Functional Group Activation: The coupling generally involves nucleophilic substitution or amination reactions. For example, the 4-position on the pyrimidine ring (bearing a good leaving group such as chlorine) can be displaced by an amine group on the pyrrolo scaffold.
- Reaction Conditions: Coupling is performed under controlled temperature, often in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, with bases like triethylamine or potassium carbonate to facilitate nucleophilic attack.
- Purification: The product is purified by chromatographic techniques or crystallization to obtain the pure target compound.
Research Findings and Optimization
Recent patent literature (e.g., US11780853B2) and medicinal chemistry studies highlight the importance of optimizing the coupling step to improve yield and selectivity for related pyrimidinyl-pyrrolo compounds. Key findings include:
- Use of mild bases and controlled temperature to minimize side reactions and decomposition of sensitive intermediates.
- Employing microwave-assisted synthesis to accelerate coupling reactions and improve efficiency.
- Optimization of solvent systems to balance solubility of both coupling partners and reaction kinetics.
Comparative Data Table of Preparation Parameters
| Step | Method/Conditions | Key Reagents/Intermediates | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrimidine methylation | Methyl iodide, base (e.g., K2CO3), DMF | 6-Chloro-2-methylpyrimidine | 75-85 | Selective methylation at C2 |
| Octahydropyrrolo ring formation | Cyclization of diamine with diketone, H2, Pd/C | 5-Methyloctahydropyrrolo[3,4-c]pyrrole core | 60-70 | Catalytic hydrogenation for saturation |
| Coupling reaction | Nucleophilic substitution, DMF, base, 80°C | Pyrimidinyl chloride + pyrrolo amine | 65-80 | Optimized for minimal side products |
Analytical and Characterization Techniques
- NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern and ring saturation.
- Mass Spectrometry: Confirms molecular weight and purity.
- HPLC: Used to monitor reaction progress and purity of final product.
- X-ray Crystallography: Occasionally employed to confirm molecular structure, especially stereochemistry of the octahydropyrrolo ring.
Q & A
Q. What are the recommended synthetic routes for preparing 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole, and what key purification steps ensure high yield?
A general synthesis involves coupling 6-chloro-2-methylpyrimidin-4-amine with a functionalized octahydropyrrolo[3,4-c]pyrrole precursor under palladium-catalyzed cross-coupling conditions. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyrimidine and pyrrolo-pyrrole moieties .
- Purification : Silica gel chromatography (eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol/water mixtures to achieve >90% purity .
- Yield optimization : Control reaction temperature (70–80°C) and use anhydrous solvents (DMF or THF) to minimize side reactions .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- 1H/13C NMR : Key diagnostic signals include:
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to confirm >95% purity; retention time ~12–14 min .
- Mass spectrometry (HRMS) : Expected [M+H]+ ion matches theoretical molecular weight within 2 ppm error .
Q. What computational tools are suitable for predicting the compound’s physicochemical properties?
- LogP and solubility : Use MarvinSketch or ACD/Labs to estimate logP (~2.5) and aqueous solubility (<0.1 mg/mL), critical for in vitro assay design .
- Tautomerism analysis : Gaussian 16 with B3LYP/6-31G* basis set to evaluate stable tautomers of the pyrrolo-pyrrole core .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected splitting or missing peaks) be resolved during characterization?
- Dynamic effects : Variable-temperature NMR (25–60°C) to detect conformational exchange in the octahydropyrrolo-pyrrole ring .
- 2D experiments : HSQC and HMBC to assign ambiguous protons/carbons, particularly overlapping signals in the δ 3.5–4.5 ppm region .
- Contradiction example : If a methyl signal integrates for 2H instead of 3H, check for residual solvent peaks (e.g., DMSO-d5 at δ 2.5 ppm) or rotational isomerism .
Q. What strategies optimize the compound’s stability under biological assay conditions (e.g., pH, temperature)?
- pH stability : Perform accelerated degradation studies (pH 1–10, 37°C) monitored by HPLC. The compound is prone to hydrolysis at pH >8 due to the pyrimidine’s electron-deficient ring .
- Light sensitivity : Store solutions in amber vials; UV-Vis spectroscopy shows λmax at 270 nm (pyrimidine absorption), indicating susceptibility to photodegradation .
- Cryoprotectants : Use 10% DMSO in PBS for long-term storage at −80°C to prevent aggregation .
Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy?
- Metabolic profiling : Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., N-demethylation or pyrimidine ring oxidation) .
- Protein binding : Use equilibrium dialysis to measure free fraction; high plasma protein binding (>95%) may reduce bioavailability .
- Dose-response alignment : Adjust dosing frequency based on half-life (e.g., t1/2 <2 hr requires BID dosing) .
Q. What mechanistic studies elucidate the compound’s interaction with biological targets (e.g., kinases)?
- Docking simulations : Use AutoDock Vina with PDB structures (e.g., EGFR kinase) to identify binding poses; focus on H-bonds with pyrimidine N1 and hydrophobic interactions with the methyl group .
- Kinase inhibition assays : Screen against a panel of 50 kinases at 1 µM; selectivity >100-fold for the target vs. off-target kinases validates specificity .
- Resistance mutations : Generate mutant cell lines (e.g., T790M in EGFR) to assess retained potency .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
